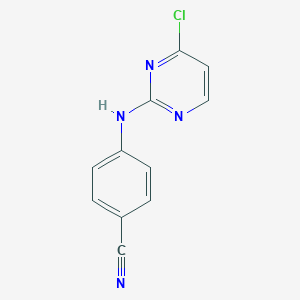

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Vue d'ensemble

Description

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is an intermediate compound significant in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. Its importance lies in its role in the development of pharmaceutical agents targeting viral replication mechanisms .

Synthesis Analysis

The synthesis of this compound involves a multi-step process starting with 2-thiouracil. Initially, 2-(methylthio)pyrimidin-4(1H)-one is prepared using iodomethane and sodium hydroxide. This intermediate then reacts with para-aminobenzonitrile at high temperatures to yield 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. Subsequent chlorination with phosphorus oxychloride produces the desired chlorinated product. The overall yield from 2-thiouracil to the final product is reported to be 40.4% .

Molecular Structure Analysis

The molecular structure of this compound was confirmed using proton nuclear magnetic resonance (NMR) and carbon-13 NMR spectroscopy. These techniques provided detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the absence of impurities and the presence of characteristic absorption peaks for the compound .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the compound's role as an intermediate suggests it undergoes further chemical transformations in the synthesis of HIV-1 reverse transcriptase inhibitors. The presence of reactive functional groups such as the chloropyrimidinyl and the benzonitrile moiety indicates potential for further substitution or coupling reactions in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly reported in the provided papers. However, based on the structure, one can infer that the compound is likely to be a solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of the benzonitrile group. The chloropyrimidinyl group may also influence the compound's reactivity and interaction with other chemical entities .

Applications De Recherche Scientifique

Chimie médicinale

La combinaison des fragments de benzonitrile et de pyrimidine dans ce composé en fait un échafaudage prometteur pour le développement de composés pharmaceutiques innovants . Ses applications potentielles en chimie médicinale ont suscité un intérêt considérable dans la recherche scientifique.

Cyanation catalysée au palladium

Ce composé est utilisé comme substrat dans les réactions de cyanation catalysées au palladium avec le cyanure de zinc (II) . De telles réactions sont importantes dans la synthèse de composés organiques, de produits pharmaceutiques, de produits agrochimiques et de colorants.

Préparation d'analogues de diarylpyrimidines (DAPY)

Il est utilisé dans la préparation d'analogues de diarylpyrimidines (DAPY) substitués par le naphtalène-2-yle . Ces analogues sont importants dans la recherche et le développement de nouveaux agents thérapeutiques.

Mécanisme D'action

Target of Action

It is used in the preparation of 2-naphthyl substituted diarylpyrimidines (dapy) analogues . DAPY analogues are known to inhibit the reverse transcriptase enzyme, which is crucial for the replication of retroviruses .

Mode of Action

Given its use in the synthesis of dapy analogues, it can be inferred that it may interact with its targets (such as the reverse transcriptase enzyme) to inhibit their function .

Biochemical Pathways

If it indeed acts as an inhibitor of the reverse transcriptase enzyme like its dapy analogues, it would affect the replication pathway of retroviruses .

Pharmacokinetics

Some physical and chemical properties of the compound are known :

- Melting point : 210 °C (dec.)

- Boiling point : 441.0±51.0 °C (Predicted)

- Density : 1.39±0.1 g/cm3 (Predicted)

- Solubility : Methanol

These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

If it acts similarly to its dapy analogues, it could potentially inhibit the replication of retroviruses by blocking the action of the reverse transcriptase enzyme .

Safety and Hazards

Orientations Futures

The compound is used in the preparation of 2-naphthyl substituted diarylpyrimidines (DAPY) analogues . It is also used as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. This suggests that it could have potential applications in the development of new antiviral drugs.

Propriétés

IUPAC Name |

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCHAADSAYQDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458374 | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244768-32-9 | |

| Record name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244768-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in pharmaceutical research?

A: this compound is a crucial building block in the synthesis of diarylpyrimidine derivatives, particularly those exhibiting activity as HIV-1 reverse transcriptase inhibitors []. One prominent example is Rilpivirine, a medication used in the management of HIV infection [, ].

Q2: Are there efficient synthetic routes available for producing this compound?

A: Yes, research has led to the development of streamlined synthetic approaches for this compound. One such method involves a three-step process starting from 2-thiouracil. This process involves methylation, reaction with para-aminobenzonitrile, and finally chlorination with phosphorus oxychloride. This route has demonstrated a total yield of 40.4% []. Another approach utilizes 1-(4-cyanophenyl)guanidine hydrochloride and ethyl 3-oxopropanoate to construct the pyrimidine ring, followed by chlorination to yield the target compound [].

Q3: What analytical techniques are commonly employed to characterize and quantify this compound?

A: Proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy are instrumental in confirming the structure of this compound []. These techniques provide detailed information about the compound's hydrogen and carbon framework, respectively, ensuring its identity and purity. Additionally, high-performance liquid chromatography (HPLC) methods are employed, particularly in the analysis of Rilpivirine and its related impurities, including this compound [].

Q4: Have any impurities been identified during the synthesis of Rilpivirine that involve this compound?

A: Yes, several impurities related to Rilpivirine have been identified, and some are structurally related to this compound. These impurities, characterized using techniques like HPLC, highlight the importance of robust synthetic procedures and rigorous quality control in pharmaceutical development [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)